![molecular formula C16H16BrMgN B6333934 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran CAS No. 1187163-69-4](/img/structure/B6333934.png)
4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran
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Overview
Description
4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and ability to introduce the 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)phenyl group into molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide typically involves the reaction of 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)bromobenzene with magnesium in the presence of tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, esters, and halides. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
The major products formed from reactions with this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In coupling reactions, complex organic molecules with new carbon-carbon bonds are formed.
Scientific Research Applications
4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide is used in various scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium chloride
- 3-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide
- 2-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide
Uniqueness
4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide is unique due to its specific structure, which allows for the introduction of the 4-(1,2,3,4-tetrahydroquinolino-2-ylmethyl)phenyl group into target molecules. This makes it particularly useful in the synthesis of compounds with specific structural requirements.
Properties
IUPAC Name |
magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h2-9H,10-13H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMIFDSVQOSDOJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=[C-]C=C3.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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